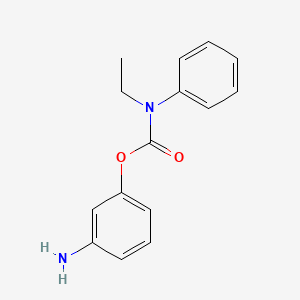

3-Aminophenyl ethyl(phenyl)carbamate

Description

Properties

CAS No. |

73147-22-5 |

|---|---|

Molecular Formula |

C15H16N2O2 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

(3-aminophenyl) N-ethyl-N-phenylcarbamate |

InChI |

InChI=1S/C15H16N2O2/c1-2-17(13-8-4-3-5-9-13)15(18)19-14-10-6-7-12(16)11-14/h3-11H,2,16H2,1H3 |

InChI Key |

XIZDNZVKQNBGGR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)N |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of Substituted Carbamates

Established Methodologies for Aryl(amino)phenyl Carbamate (B1207046) Synthesis

The formation of the O-aryl carbamate linkage in molecules like 3-Aminophenyl ethyl(phenyl)carbamate can be achieved through several reliable synthetic routes. These methods often involve the reaction of a phenol (B47542) derivative with an amine-derived component or vice versa, mediated by a carbonyl source.

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically by reacting a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is then reduced to an amine. masterorganicchemistry.comyoutube.com While not a direct method for carbamate synthesis, it is a crucial strategy for preparing substituted amine precursors.

For the synthesis of an aryl(amino)phenyl carbamate, this strategy would be employed to synthesize the substituted aniline (B41778) or amine portion of the molecule. For instance, a precursor ketone could react with an amine, followed by reduction. youtube.com A common reducing agent for this process is sodium cyanoborohydride (NaBH3CN), which can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com It is also possible to perform the reaction in a one-pot procedure where the imine formation and reduction occur concurrently. youtube.com This approach is highly flexible and can produce primary, secondary, or tertiary amines depending on the starting materials. youtube.com Another approach involves reacting a liquid amine with carbon dioxide to form a solid ammonium (B1175870) carbamate salt, which can then undergo solvent-free reductive amination with an aldehyde. rsc.org

Table 1: Reductive Amination Reducing Agents

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | Common reducing agent for aldehydes and ketones. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes; a common choice for one-pot reactions. masterorganicchemistry.com |

1,1'-Carbonyldiimidazole (CDI) serves as a safe and effective phosgene (B1210022) equivalent for synthesizing carbamates. semanticscholar.orgcommonorganicchemistry.com It is a moisture-sensitive solid that activates alcohols or carboxylic acids for subsequent reaction with nucleophiles like amines. commonorganicchemistry.com The reaction typically proceeds without the need for an external base, as the imidazole (B134444) anion liberated during the reaction can act as a base. commonorganicchemistry.com

The synthesis involves the reaction of an alcohol with CDI to form a reactive carbamoyl-imidazole intermediate. This intermediate is then treated with an amine to yield the desired carbamate. semanticscholar.org This method has been successfully applied in mechanochemical synthesis, providing a sustainable, solvent-free alternative to traditional solution-phase reactions. semanticscholar.orgepa.gov The solid-state reaction can enhance the reactivity of the alcohol and the intermediate under mild conditions. semanticscholar.org This approach is suitable for creating N-protected amino esters without racemization. semanticscholar.org

Table 2: Examples of CDI-Mediated Reactions

| Reactants | Product | Conditions | Reference |

|---|---|---|---|

| Carboxylic Acid + Amine | Amide | CDI in dry THF, RT | commonorganicchemistry.com |

| Alcohol + Amine | Carbamate | CDI, often two steps | |

| Dipeptides / Amino Acid Derivatives | Hydantoins / Ureas | Mechanochemical (Ball-milling) | semanticscholar.org |

The use of carbamic halides, particularly carbamoyl (B1232498) chlorides, and related chloroformates is a traditional and widely used method for carbamate synthesis. This approach involves the reaction of a carbamoyl chloride with an alcohol or phenol, or the reaction of a chloroformate with an amine.

One versatile, one-pot procedure involves the in-situ formation of N-substituted carbamoyl chlorides, which then react with substituted phenols to produce O-aryl carbamates. organic-chemistry.org This method avoids the direct handling of sensitive reactants and provides an efficient route to a variety of carbamate compounds. organic-chemistry.org Similarly, chloroformates such as 4-nitrophenyl chloroformate or 1-chloroethyl chloroformate can be reacted with a phenol in the presence of a base like triethylamine, followed by the addition of a desired amine to form the final phenylcarbamate product. google.comgoogle.com This two-step, one-pot process is effective for synthesizing aminoalkyl phenyl carbamates. google.com

Modern synthetic chemistry has seen a surge in the development of multi-component and catalytic reactions for efficient bond formation. These methods are highly valuable for carbamate synthesis, often offering milder conditions and broader substrate compatibility compared to classical methods. organic-chemistry.orgresearchgate.net

A prominent example is the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.org This reaction can be facilitated by cesium carbonate (Cs2CO3) and tetrabutylammonium (B224687) iodide (TBAI), proceeding under mild conditions with short reaction times and avoiding common side reactions like N-alkylation. organic-chemistry.orgorganic-chemistry.org

Transition metal catalysis provides a powerful toolkit for synthesizing N-aryl carbamates.

Palladium-Catalyzed Reactions : An efficient one-pot method involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate. The resulting aryl isocyanate intermediate is trapped in-situ with an alcohol to yield the aryl carbamate. mit.edu A four-component palladium-catalyzed carbonylative coupling of aryl halides, potassium cyanate, and alcohols has also been developed to synthesize acyl carbamates. acs.org

Copper-Catalyzed Reactions : Copper catalysts are also effective. The Chan-Lam C-N cross-coupling reaction can be used to synthesize N-arylcarbamates by reacting azidoformates with boronic acids in the presence of a copper chloride catalyst at room temperature. acs.org Another approach uses a copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals. organic-chemistry.org

Nickel-Catalyzed Reactions : Nickel catalysis has been employed for the amination of aryl carbamates, demonstrating broad scope for both the amine and carbamate coupling partners. nih.govnih.gov More recently, a dual nickel photocatalysis method has been developed to synthesize O-aryl carbamates from CO2 under mild conditions using visible light, avoiding toxic reagents like phosgene. nih.gov

Cerium Oxide Catalysis : The combination of CeO2 and 2-cyanopyridine (B140075) has been shown to be an effective catalyst for the direct synthesis of N-arylcarbamates from CO2, anilines, and alcohols. researchgate.net

Table 3: Overview of Catalytic Approaches to Carbamate Synthesis

| Catalytic System | Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Palladium / Ligand | Cross-coupling | Aryl Halide/Triflate, NaOCN, Alcohol | One-pot synthesis of aryl carbamates. mit.edu | mit.edu |

| Copper(I) Chloride | Chan-Lam Coupling | Azidoformate, Boronic Acid | Proceeds at room temperature, no additional base needed. acs.org | acs.org |

| Nickel / Photocatalyst | Dual Photocatalysis | CO2, Amine, Aryl Halide | Uses visible light, avoids toxic reagents. nih.gov | nih.gov |

| Cesium Carbonate / TBAI | Three-Component Coupling | Amine, CO2, Alkyl Halide | Mild conditions, high chemoselectivity. organic-chemistry.org | organic-chemistry.org |

Solid-phase synthesis offers significant advantages for creating libraries of compounds, primarily through simplified purification and the potential for automation. This technique has been applied to carbamate synthesis. A mild and efficient method involves coupling amines and anilines to Merrifield's resin using a CO2 linker. nih.gov The reaction is typically performed in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in DMF, with CO2 bubbled through the mixture. nih.gov This approach allows for complete conversions and is convenient for generating large combinatorial libraries for screening purposes. nih.gov

More advanced applications of solid-state synthesis have been demonstrated in the context of Covalent Organic Frameworks (COFs). An imine-linked COF was transformed through a series of postsynthetic modifications into a crystalline cyclic carbamate-linked framework, a structure not accessible through direct synthesis. berkeley.eduescholarship.orgnih.gov This multi-step solid-state synthesis highlights the potential to perform complex organic transformations on extended solid materials. berkeley.edu

Stereoselective Synthesis and Chiral Resolution of Carbamate Enantiomers

The synthesis of enantiomerically pure carbamates is critical, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. This can be achieved either through stereoselective synthesis, which creates a specific stereoisomer, or by chiral resolution, which separates a racemic mixture into its constituent enantiomers. wikipedia.orglibretexts.org

Stereoselective synthesis of carbamates has been accomplished through various methods. An asymmetric 1,2-carbamoyl rearrangement of chiral alkenyl oxazolidine (B1195125) carbamates can produce α-hydroxy amide derivatives with excellent diastereoselectivity. nih.gov Copper-catalyzed asymmetric reactions have been developed to provide direct access to axially chiral carbamates with high yields and enantioselectivities by reacting cyclic diaryliodoniums with CO2 and amines. rsc.org Furthermore, a stereoselective synthesis of cyclic carbamates from amino alcohols and CO2 has been achieved using p-toluenesulfonyl chloride as an activating agent, proceeding with high enantiomeric excess. rsc.org For acyclic systems, a highly stereoselective synthesis of carbamate-protected anti-1,2-aminoalcohols has been developed via the reduction of protected aminoketones. sciforum.net

Chiral resolution is the process of separating a racemic mixture. wikipedia.org A common method is to react the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org These diastereomers have different physical properties and can be separated by techniques like crystallization. wikipedia.org Another powerful technique is chiral column chromatography, which uses a chiral stationary phase (CSP) to selectively interact with and separate the enantiomers. researchgate.net Polysaccharide-based CSPs, such as cellulose (B213188) derivatized with carbamate groups like 3,5-dimethylphenyl carbamate, are widely used for the separation of optical isomers. researchgate.netyoutube.com

Table 4: Methods for Obtaining Enantiomerically Pure Carbamates

| Method | Principle | Example Application | Reference |

|---|---|---|---|

| Stereoselective Synthesis | Creates a specific stereoisomer directly. | Copper-catalyzed asymmetric synthesis of axially chiral carbamates. rsc.org | nih.govrsc.orgrsc.orgsciforum.net |

| Chiral Resolution | Separates a racemic mixture. | Separation of enantiomers using a chiral stationary phase in chromatography. researchgate.netyoutube.com | wikipedia.orglibretexts.orgyoutube.com |

| Diastereomeric Salt Formation | Racemate is converted to diastereomers which are separated by crystallization. | Resolution of racemic tartaric acid with (+)-cinchotoxine. wikipedia.org | wikipedia.org |

Derivatization Strategies for Analytical and Functional Enhancement

Derivatization is a key technique in analytical chemistry used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a given analytical method. For carbamates, this can improve volatility for gas chromatography (GC), enhance detection for high-performance liquid chromatography (HPLC), and allow for the separation of chiral compounds.

Chemical Derivatization for Spectrometric Analysis

For spectrometric techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary for polar and thermally sensitive compounds like carbamates. The primary goal is to increase the volatility and thermal stability of the analyte, preventing its degradation in the hot injector port and column of the GC system. The aromatic amino group in this compound is a prime target for derivatization.

Several reagents are commonly used for the derivatization of amines and carbamates for GC-MS analysis:

Acylation with Fluorinated Anhydrides: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the primary aromatic amine of this compound to form stable, volatile fluoroacyl derivatives. researchgate.netresearchgate.netjfda-online.com These derivatives are highly responsive to electron capture detection (ECD) and provide characteristic mass spectra, aiding in identification and quantification. researchgate.netscilit.com The reaction with HFBA, for example, would proceed as follows:

this compound + (C₃F₇CO)₂O → 3-(Heptafluorobutyrylamino)phenyl ethyl(phenyl)carbamate + C₃F₇COOH

This derivatization significantly improves chromatographic peak shape and reduces tailing. sigmaaldrich.com

Derivatization with 9-Xanthydrol: This reagent reacts with the N-H group of the carbamate and the primary amine, leading to thermally stable derivatives suitable for GC-MS analysis. This method has been successfully applied to the determination of various carbamate pesticides in water samples. researchgate.net The resulting derivatives often produce intense molecular ions and characteristic fragmentation patterns in mass spectrometry, facilitating their identification.

The following table summarizes common derivatization reagents for the GC-MS analysis of compounds containing amino groups, applicable to this compound.

| Derivatizing Reagent | Target Functional Group | Derivative Properties | Analytical Improvement |

| Heptafluorobutyric Anhydride (HFBA) | Primary/Secondary Amines | Volatile, Thermally Stable | Enhanced GC separation, ECD sensitivity |

| Pentafluoropropionic Anhydride (PFPA) | Primary/Secondary Amines | Volatile, Thermally Stable | Improved peak shape, ECD sensitivity |

| Trifluoroacetic Anhydride (TFAA) | Primary/Secondary Amines | Highly Volatile | Suitable for FID and ECD detection |

| 9-Xanthydrol | N-H of Carbamates, Amines | Thermally Stable | Sensitive and selective GC-MS analysis |

Derivatization for Chromatographic Performance Optimization

In high-performance liquid chromatography (HPLC), derivatization is employed to enhance the detectability of analytes, especially when they lack a strong chromophore or fluorophore for UV or fluorescence detection. It can also be used to improve the separation of analytes from matrix components by altering their retention characteristics. scilit.com

Pre-column Derivatization with Phenyl isothiocyanate (PITC): PITC reacts with the primary amino group of this compound to form a phenylthiocarbamyl (PTC) derivative. researchgate.netthermofisher.comsigmaaldrich.com This derivative possesses a strong UV absorbance at around 254 nm, significantly enhancing the sensitivity of detection. thermofisher.com The reaction is typically carried out at room temperature in an alkaline medium. thermofisher.com This method is widely used for the analysis of amino acids and other primary and secondary amines. thermofisher.comnih.gov

Post-column Derivatization with o-Phthalaldehyde (B127526) (OPA): This is a common technique for the analysis of N-methylcarbamates. niscpr.res.inlibretexts.org After the carbamates are separated on the HPLC column, they are hydrolyzed online to produce methylamine (B109427). The resulting methylamine then reacts with OPA and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which is then detected by a fluorescence detector. libretexts.orgdiva-portal.org While this method is standard for N-methylcarbamates, a similar principle could be adapted for this compound by targeting the hydrolysis of the carbamate linkage to produce aniline, which could then be derivatized post-column.

The following table outlines derivatization strategies for enhancing HPLC performance for compounds with amino functionalities.

| Derivatization Strategy | Reagent | Detection Method | Key Advantage |

| Pre-column | Phenyl isothiocyanate (PITC) | UV (254 nm) | Stable derivatives, good for primary/secondary amines |

| Post-column | o-Phthalaldehyde (OPA)/thiol | Fluorescence | High sensitivity, specific for primary amines |

| Pre-column | Dansyl chloride | Fluorescence | Forms highly fluorescent derivatives |

| Pre-column | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Fluorescence | Reacts with primary and secondary amines |

Derivatization for Modulating Racemization Processes

For chiral compounds, the separation of enantiomers is crucial in many fields, particularly in pharmaceuticals. Derivatization with a chiral derivatizing agent (CDA) can be used to convert a pair of enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase. nih.govnih.gov An ideal CDA should react quickly and quantitatively without causing racemization of the analyte. nih.gov

However, in some analytical contexts, controlled racemization can be a useful tool. For instance, it can be used to generate racemic standards for method development and validation. nih.gov A study on amino acids has shown that derivatization with specific tags can be used to induce and control racemization. nih.gov By derivatizing amino acids with a "racemization tag" like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), and incubating at elevated temperatures, a targeted level of the D-amino acid can be achieved. nih.gov The racemization occurs through the formation of an imine at the chiral center. nih.gov

This principle could be hypothetically applied to a chiral version of this compound. If the ethyl or phenyl group on the carbamate nitrogen were replaced with a group that creates a chiral center, derivatization of the amino group with a suitable tag could potentially be used to modulate the racemization of the carbamate enantiomers. The rate of racemization could be controlled by factors such as temperature and reaction time, allowing for the preparation of scalemic mixtures with a desired enantiomeric ratio. nih.gov This approach would be valuable for studies requiring calibrated mixtures of enantiomers, for example, in toxicological or pharmacological research.

The following table summarizes chiral derivatization agents and their applications.

| Chiral Derivatizing Agent (CDA) | Target Analyte Functional Group | Principle of Separation |

| (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) | Amines, Alcohols | Formation of diastereomeric amides/esters |

| Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | Primary/Secondary Amines | Formation of diastereomers |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amines, Alcohols | Formation of diastereomeric carbamates |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary/Secondary Amines | Can be used to induce controlled racemization |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies for Separation and Quantification

Chromatography is fundamental to the analysis of phenylcarbamate compounds, providing the necessary separation from impurities, metabolites, or other components in a sample. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages and are selected based on the analyte's properties and the analytical objective.

HPLC is the preferred method for the analysis of many carbamate (B1207046) compounds due to their potential thermal instability. psu.edu The technique allows for separation under ambient temperatures, thus preventing degradation that can occur at the high temperatures used in gas chromatography. For "3-Aminophenyl ethyl(phenyl)carbamate," reverse-phase HPLC (RP-HPLC) is the most applicable approach.

In a typical RP-HPLC setup, a nonpolar stationary phase, most commonly a C18 column, is used with a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time—typically by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water—is often employed to achieve optimal separation and peak shape. sielc.com Detection can be accomplished using a photodiode-array (PDA) detector to measure UV absorbance, or for higher sensitivity and selectivity, a fluorescence detector following post-column derivatization. usgs.govthermofisher.com The post-column reaction involves hydrolyzing the carbamate to form an amine, which then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to create a highly fluorescent derivative. psu.edus4science.at

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | Reverse-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. sielc.comusgs.gov |

| Mobile Phase | Gradient of Water and Acetonitrile (MeCN) or Methanol (MeOH) | Allows for the efficient elution of compounds with varying polarities. Formic or phosphoric acid may be added to improve peak shape. sielc.com |

| Flow Rate | 0.8 - 1.5 mL/min | Typical flow rate for standard analytical columns. |

| Detection | UV-Vis (PDA) or Fluorescence (with post-column derivatization) | UV detection is general-purpose. Fluorescence provides higher sensitivity for carbamates after derivatization with OPA. s4science.atepa.gov |

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |

While HPLC is often preferred, GC can be a powerful tool for carbamate analysis, especially when coupled with a mass spectrometer (GC-MS). A significant challenge with GC analysis of carbamates is their thermal lability; they can decompose in the high-temperature environment of the GC injection port. nih.govresearchgate.net This degradation can lead to poor reproducibility and inaccurate quantification.

To overcome this, several strategies can be employed. One approach is the derivatization of the carbamate to a more thermally stable compound prior to injection. researchgate.net For instance, flash methylation in the injection port can be used. scispec.co.th Alternatively, using specific injection techniques like cold on-column injection can minimize the thermal stress on the analyte. The choice of a highly selective detector is also critical. A nitrogen-phosphorus detector (NPD) is highly sensitive to nitrogen-containing compounds like carbamates. researchgate.net However, for definitive identification and structural confirmation, coupling GC with a mass spectrometer (GC-MS or GC-MS/MS) is the gold standard. nih.govscispec.co.th

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | Mid-polarity capillary column (e.g., BPX-50 or similar) | Provides good resolution for aromatic compounds. |

| Injector Temperature | 250 °C (with derivatization) or lower with specific injection modes | Must be optimized to balance volatilization and thermal degradation. nih.govscispec.co.th |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS applications. |

| Oven Program | Temperature gradient (e.g., 70 °C initial, ramped to 300 °C) | Programmed to separate analytes based on boiling points and column interactions. scispec.co.th |

| Detection | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD) | MS provides structural information for confirmation, while NPD offers high selectivity for nitrogenous compounds. researchgate.netscispec.co.th |

Mass Spectrometry (MS) Approaches for Structural Elucidation and Sensitivity Enhancement

Mass spectrometry is an indispensable tool for the definitive identification and structural characterization of "this compound." Various ionization techniques and analysis methods can be used to gain detailed molecular information.

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile compounds like carbamates. nih.gov It allows for the ionization of molecules directly from a liquid phase, making it easily coupled with HPLC (LC-MS). In positive-ion mode, which would be appropriate for "this compound" due to its basic amino group, the analyte is typically protonated to form an even-electron ion, [M+H]⁺. youtube.com This process imparts little residual energy, meaning the molecular ion peak is usually prominent with minimal in-source fragmentation, providing clear molecular weight information. nih.govrsc.org

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Positive ([M+H]⁺) | The aminophenyl moiety is readily protonated. youtube.com |

| Capillary Voltage | 3 - 5 kV | Creates the electrostatic field necessary for droplet formation and ionization. youtube.com |

| Nebulizing Gas | Nitrogen | Assists in the formation of a fine spray of charged droplets. |

| Drying Gas Temperature | 250 - 350 °C | Facilitates solvent evaporation from the charged droplets. |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, but it is primarily applied to the analysis of large, non-volatile biomolecules such as proteins and peptides. youtube.com The process involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy. The laser pulse desorbs and ionizes the matrix, which in turn ionizes the analyte molecules. While effective for macromolecules, MALDI is not a conventional choice for the analysis of small molecules like "this compound," for which ESI or other techniques are generally more suitable and provide higher sensitivity without the need for matrix selection.

Tandem mass spectrometry (MS/MS) is the most powerful technique for the unambiguous structural elucidation of a compound. In an MS/MS experiment, the protonated molecule ([M+H]⁺) generated by ESI is isolated and then subjected to collision-induced dissociation (CID) with an inert gas. This process breaks the ion into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can confirm the compound's identity.

For "this compound" (Molecular Weight: 256.30 g/mol ), the [M+H]⁺ ion would have an m/z of 257.3. The fragmentation would likely proceed through cleavage of the labile carbamate and amide bonds. Diagnostic losses for carbamates include the neutral loss of CO₂ (44 Da). nih.gov Fragmentation studies on structurally similar N-phenyl amides suggest that cleavage of the amide bond is a common pathway. nih.gov

Proposed Fragmentation Pathway:

Parent Ion: [C₁₅H₁₆N₂O₂ + H]⁺ → m/z 257.3

Loss of Ethylene: Cleavage within the ethyl group could lead to the loss of C₂H₄ (28 Da), resulting in a fragment at m/z 229.3.

Cleavage of Carbamate Ester: Loss of the ethoxy group (•OC₂H₅, 45 Da) or ethanol (B145695) (C₂H₅OH, 46 Da) could occur.

Amide Bond Cleavage: The most probable fragmentation would involve the cleavage of the C-N bond of the carbamate, yielding key structural fragments.

Formation of the protonated 3-aminophenyl isocyanate ion or a related fragment after rearrangement.

Formation of a protonated aniline (B41778) fragment (C₆H₅NH₃⁺) at m/z 94.1.

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 229.3 | [M+H - C₂H₄]⁺ | Ethylene (C₂H₄) |

| 164.2 | [C₉H₁₀N₂O + H]⁺ | Phenyl group (C₆H₅) radical and subsequent rearrangement |

| 120.1 | [C₇H₆NO]⁺ | Loss of ethyl(phenyl)amine |

| 108.1 | [C₆H₄NH₂ + H]⁺ | Loss of ethyl(phenyl)carbamoyl group |

| 94.1 | [C₆H₅NH₂ + H]⁺ | Protonated Aniline, from cleavage and hydrogen transfer |

This detailed fragment analysis provides high confidence in the structural identification of "this compound" in complex samples. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the exact coordinates of each atom can be determined.

For this compound, a successful crystallographic analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the carbamate, the aromatic rings, and the ethyl substituent.

Conformation: The exact spatial orientation of the ethyl and phenyl groups relative to the carbamate plane and the orientation of the 3-aminophenyl moiety.

Intermolecular Interactions: The identification of hydrogen bonds (e.g., involving the amine group), π-π stacking interactions between the aromatic rings, and other van der Waals forces that govern the crystal packing.

While X-ray crystallography is a powerful tool for the structural analysis of carbamates and other organic molecules, specific crystallographic data for this compound are not available in the cited literature. nih.govresearchgate.netamanote.comresearchgate.net The successful application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Molecular Structure Confirmation

NMR and IR spectroscopy are indispensable tools for confirming the molecular structure of a compound in solution and solid states, respectively. They provide complementary information regarding the carbon-hydrogen framework and the functional groups present.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the IR spectrum is expected to show key absorption bands corresponding to its distinct functional groups. researchgate.net

Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3400-3300 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (carbamate) | Stretching | 1730-1680 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (ester) | Stretching | 1300-1200 |

This table represents characteristic wavenumber ranges for the indicated functional groups and is not based on experimentally measured data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shift of a nucleus is sensitive to its local electronic environment, and spin-spin coupling between adjacent nuclei reveals their connectivity.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the ethyl group, the phenyl group, and the 3-aminophenyl ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., triplet, quartet) would confirm their neighboring protons. rsc.orgrsc.org Similarly, the ¹³C NMR spectrum would display a unique signal for each chemically distinct carbon atom in the molecule. rsc.org

Although specific experimental NMR and IR data for this compound are not detailed in the available search results, the combination of these spectroscopic methods is standard practice for verifying the identity and purity of such compounds following synthesis. chemicalbook.comrsc.org

Computational Chemistry and Molecular Modeling of Carbamate Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For carbamate (B1207046) systems, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), provide a detailed picture of electron distribution and molecular geometry. rasayanjournal.co.innih.govresearchgate.net These calculations are crucial for understanding the molecule's stability and chemical behavior.

Key parameters derived from DFT, known as global reactivity descriptors, help in predicting the reactivity of 3-Aminophenyl ethyl(phenyl)carbamate. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness (η), and the electrophilicity index (ω). rasayanjournal.co.innih.gov A molecule with a high chemical hardness and a large HOMO-LUMO energy gap is generally more stable and less reactive. rasayanjournal.co.in Molecular Electrostatic Potential (MESP) maps, also generated through DFT, visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Definition | Significance in Reactivity Prediction |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron | Indicates the molecule's tendency to act as an electron donor |

| Electron Affinity (A) | Energy released when an electron is added | Indicates the molecule's tendency to act as an electron acceptor |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution; higher values indicate greater stability |

| Electrophilicity Index (ω) | μ² / 2η (where μ is the chemical potential) | Quantifies the ability of a molecule to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. nih.gov For a molecule like this compound, MD simulations can reveal how its structure changes in different environments, such as in an aqueous solution. acs.orgnih.gov These simulations track the movements of each atom based on a force field, showing how the molecule folds and what conformations are most stable. nih.gov The stability of specific conformations, particularly within the binding pocket of a biological receptor, is crucial for its biological activity. acs.orgnih.gov MD simulations have shown that carbamate adducts can remain stable within the binding site of receptors, which is a prerequisite for their modulatory or inhibitory action. acs.orgnih.gov

Molecular Docking and Binding Energy Calculations with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, such as a ligand binding to a protein receptor. nih.gov This method is widely used to understand the interactions of carbamates with biological targets, most notably cholinesterases. mdpi.comepa.govnih.gov

Carbamates are a well-known class of cholinesterase inhibitors, and molecular docking is instrumental in profiling their interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com The binding process involves the ligand navigating the enzyme's active-site gorge to reach the catalytic active site (CAS) located at the bottom. mdpi.com Docking studies reveal the specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.compreprints.org For instance, the aromatic rings in this compound would be expected to form π-π stacking interactions with aromatic residues like tryptophan and tyrosine within the active site of cholinesterases. mdpi.comacs.org

The active site of cholinesterases is a deep and narrow gorge lined with aromatic residues. mdpi.com Key sites include the peripheral anionic site (PAS) near the entrance and the CAS at the bottom, which contains the catalytic triad (B1167595) (Serine, Histidine, and Glutamate). mdpi.comnih.gov Docking simulations for carbamates typically show binding within this gorge. nih.gov The orientation of the carbamate moiety is critical, as the inhibitory mechanism often involves the formation of a covalent bond with the catalytic serine residue. nih.govchemrxiv.org Computational studies can identify the specific binding mode that positions the carbamate group in close proximity to this serine, facilitating the carbamoylation reaction that inactivates the enzyme. epa.govchemrxiv.org The binding energy, calculated from these docking poses, provides a quantitative measure of the binding affinity.

Table 2: Key Amino Acid Residues in Cholinesterase Active Site Interacting with Carbamate Inhibitors

| Residue Type | Example Residues (Human AChE) | Type of Interaction | Binding Site Location |

|---|---|---|---|

| Aromatic | Trp86, Tyr133, Tyr337, Phe338 | π-π stacking, Cation-π, Hydrophobic | Catalytic Active Site (CAS) |

| Aromatic | Tyr72, Tyr124, Trp286 | π-π stacking, Hydrophobic | Peripheral Anionic Site (PAS) |

| Catalytic Triad | Ser203, His447, Glu334 | Covalent bond formation (Ser), Hydrogen bond | Catalytic Active Site (CAS) |

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. rasayanjournal.co.in In the context of cholinesterase inhibition, the interaction can be viewed as the HOMO of the catalytic serine residue attacking the LUMO centered on the carbonyl carbon of the carbamate. semanticscholar.org FMO analysis helps to rationalize why this reaction is favorable. pku.edu.cnresearchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Organic Molecule

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 30-50% | Represents van der Waals forces and is often the most significant contributor to crystal packing. nih.gov |

| O···H/H···O | 15-25% | Indicates the presence of hydrogen bonds, which are strong directional interactions. |

| C···H/H···C | 5-15% | Represents weaker C-H···π or other weak hydrogen bonding interactions. |

| C···C | 5-10% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com In the realm of carbamate systems, QSAR studies have been instrumental in elucidating the structural features that govern their therapeutic or toxic effects, thereby guiding the design of novel and more potent derivatives. These studies are particularly prevalent in the development of acetylcholinesterase (AChE) inhibitors for the treatment of conditions like Alzheimer's disease. plos.orgnih.govplos.org

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure or properties. researchgate.net By quantifying these properties, known as molecular descriptors, it is possible to develop predictive models. These descriptors can be categorized into several types, including electronic (e.g., HOMO and LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. mdpi.comresearchgate.net

Research Findings in Carbamate QSAR

Multiple studies have successfully applied 2D and 3D-QSAR methodologies to various series of carbamate derivatives. For instance, a 2D-QSAR study on a series of 32 carbamate derivatives as AChE inhibitors identified three key molecular descriptors that significantly correlate with their biological activity: Connolly accessible area, the energy of the lowest unoccupied molecular orbital (ELUMO), and the percentage of hydrogen atoms (H%). plos.org The resulting model demonstrated robust predictive power, with a high coefficient of determination (R² = 0.81) and good internal (Q²cv = 0.56) and external (R²Test set = 0.82) validation statistics. plos.org

In another study focusing on carbamate-based anticonvulsants, a QSAR model was developed using principal component analysis and multiple linear regression. nih.gov This model identified five crucial structural descriptors that could predict the biological activity of carbamate analogues with 85-90% accuracy. nih.gov Similarly, a QSAR study on 36 carbamate derivatives as butyrylcholinesterase (BuChE) inhibitors revealed that the octanol-water partition coefficient (LogP), the energy of the highest occupied molecular orbital (EHOMO), total energy (ET), and dipole moment (µ) were the primary determinants of inhibitory activity. researchgate.net The model showed high predictive capability with an external validation coefficient of R²test = 0.817. researchgate.net

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic field requirements for optimal biological activity. A 3D-QSAR study on a series of O-biphenyl carbamates helped to rationalize their dual activity as modulators of the dopamine (B1211576) D3 receptor and fatty acid amide hydrolase (FAAH). nih.govbirmingham.ac.uk Another 3D-QSAR model for a series of phenyl pentenone derivatives as AChE inhibitors yielded a non-cross-validated R² of 0.972, indicating a strong correlation between the 3D fields and the observed activity. researchgate.net

The table below summarizes the findings from a representative QSAR study on carbamate derivatives as acetylcholinesterase inhibitors.

| Descriptor | Description | Contribution to Activity |

| Connolly Accessible Area | The area of the molecular surface that is accessible to a solvent molecule. | A larger accessible area was found to be positively correlated with inhibitory activity, suggesting that bulkier substituents could enhance binding to the enzyme's active site. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower ELUMO value, indicating a greater electron-accepting ability, was associated with higher activity. This suggests that the carbamate's interaction with the enzyme may involve charge transfer. |

| Hydrogen % | The percentage of hydrogen atoms in the molecule. | A higher percentage of hydrogen atoms was found to be favorable for activity, which could be related to the overall hydrophobicity and shape of the molecule. |

The statistical parameters for the developed QSAR model are presented in the following table, demonstrating its robustness and predictive capacity.

| Statistical Parameter | Value | Interpretation |

| R² | 0.81 | 81% of the variance in the biological activity is explained by the model. |

| R²adj | 0.78 | Adjusted R² value, accounting for the number of descriptors in the model. |

| Q²cv | 0.56 | Cross-validated R², indicating good internal predictive ability (Q² > 0.5 is generally considered acceptable). |

| R²Test set | 0.82 | Predictive R² for the external test set, indicating excellent predictive power for new compounds. |

These QSAR studies collectively highlight the importance of specific physicochemical and structural properties of carbamates in determining their biological activity. The insights gained from these models are invaluable for the rational design of new carbamate derivatives with improved potency and selectivity.

Investigation of Biological Activities and Mechanistic Insights

Enzyme Inhibition Mechanisms and Kinetics (e.g., Cholinesterases)

The carbamate (B1207046) functional group is well-known for its role in the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity is the basis for the use of various carbamates as insecticides and in the treatment of conditions like myasthenia gravis and Alzheimer's disease. The mechanism typically involves the carbamoylation of a serine residue in the enzyme's active site, forming a transient covalent bond that is more stable and hydrolyzes more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine. This leads to a temporary inactivation of the enzyme.

However, a detailed investigation of the scientific literature yielded no specific studies on the enzyme inhibition mechanisms or kinetics of 3-Aminophenyl ethyl(phenyl)carbamate. There is no available data, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, to quantify its potency or to describe its specific mode of interaction (e.g., competitive, non-competitive) with cholinesterases or other enzymes.

Antimicrobial Efficacy and Mechanisms of Action

Although various chemical compounds are screened for antimicrobial properties, there is no specific research available that details the antimicrobial efficacy of this compound against different strains of bacteria. Consequently, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) is not present in the current body of scientific literature. The mechanisms through which this specific compound might exert antimicrobial effects, such as the disruption of cell wall synthesis or inhibition of essential metabolic pathways, remain uninvestigated.

Antifungal Properties and Molecular Targets

Similarly, the potential antifungal properties of this compound have not been documented. There are no published studies evaluating its efficacy against fungal pathogens. As a result, information on its molecular targets within fungal cells, such as enzymes involved in ergosterol (B1671047) biosynthesis or cell wall construction, is unavailable.

Anti-proliferative Effects and Cellular Pathways (e.g., DNA Synthesis Inhibition, Tubulin Polymerization)

Many carbamate derivatives have been explored for their anti-proliferative effects on cancer cell lines. The mechanisms often involve interference with critical cellular processes like DNA synthesis or the dynamics of microtubule assembly through tubulin polymerization. Despite this general interest in the carbamate scaffold, there is a lack of specific studies focusing on the anti-proliferative potential of this compound. No data has been published regarding its effects on cell cycle progression or its ability to induce apoptosis in cancer cells.

Antioxidant Potential and Radical Scavenging Mechanisms

The antioxidant capacity of chemical compounds is a significant area of research, often evaluated through assays that measure their ability to scavenge free radicals. A search for studies on the antioxidant potential of this compound did not yield any results. There is no available data from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to characterize its potential antioxidant or radical scavenging mechanisms.

Role as Prodrugs in Targeted Delivery Systems

The chemical structure of carbamates can be amenable to prodrug design, where the carbamate linkage is used to mask a pharmacologically active molecule. This linkage can be designed to be stable until it reaches a specific physiological environment or target tissue.

Enzyme-Triggered Release Mechanisms

A common strategy in prodrug design involves creating a molecule that is activated by specific enzymes that are overexpressed in target tissues, such as tumors. The carbamate bond can be engineered to be cleaved by certain enzymes, triggering the release of an active drug. However, the scientific literature contains no evidence of this compound being designed or investigated as a prodrug. There are no studies describing its use in enzyme-triggered release systems for targeted drug delivery.

Strategies for Modulating Membrane Permeability

The ability of a compound to permeate biological membranes is a critical determinant of its potential biological activity. For carbamates, including this compound, membrane permeability is influenced by a variety of physicochemical properties such as lipophilicity, solubility, molecular size, and hydrogen bonding capacity. nih.govnih.gov Strategies to modulate the permeability of a compound generally fall into two main categories: structural modification of the molecule itself and the use of formulation-based approaches with permeation enhancers.

Generally, the carbamate functional group is utilized in medicinal chemistry partly for its stability and its ability to cross cellular membranes. acs.org Modifications to the N- and O-termini of the carbamate structure present opportunities to fine-tune these properties. nih.govacs.org While specific experimental data on modulating the membrane permeability of this compound is not available in the reviewed literature, general principles derived from studies on related carbamates and other small molecules can be applied to devise potential strategies.

Structural Modification Strategies

Structural modifications aim to alter the physicochemical properties of a compound to favor membrane transport. Key parameters often targeted for optimization include the octanol-water partition coefficient (log P), which indicates lipophilicity, and aqueous solubility.

Alteration of Lipophilicity: The balance between lipophilicity and hydrophilicity is crucial for passive diffusion across lipid bilayers. Increasing lipophilicity can enhance partitioning into the membrane, but excessive lipophilicity can lead to poor aqueous solubility and potential sequestration within the membrane. nih.gov Modifications to the phenyl and aminophenyl rings of this compound could theoretically alter its log P value.

Hydrogen Bond Modulation: The number of hydrogen bond donors and acceptors influences a molecule's desolvation energy, a key barrier to membrane permeation. Masking or replacing these groups can sometimes improve permeability.

Prodrug Approach: Carbamates have been effectively used in prodrug design to enhance stability and pharmacokinetic properties. acs.org A similar strategy could involve temporarily modifying the amino group of this compound to create a more lipophilic derivative that can cross the cell membrane before being cleaved by intracellular enzymes to release the active parent compound.

The following table outlines hypothetical structural modifications to a parent structure like this compound and the predicted impact on its physicochemical properties relevant to membrane permeability.

| Modification Strategy | Example Modification | Predicted Effect on Lipophilicity (Log P) | Predicted Effect on Aqueous Solubility | Rationale |

| Increase Lipophilicity | Addition of an alkyl or halogen group to a phenyl ring | Increase | Decrease | The addition of non-polar functional groups increases the overall non-polar surface area of the molecule. |

| Decrease Lipophilicity | Addition of a hydroxyl or carboxyl group | Decrease | Increase | The introduction of polar, hydrogen-bonding groups enhances interaction with water. |

| Prodrug Formation | Acylation of the primary amine | Increase | Decrease | Masking a polar amino group with a less polar acyl group increases lipophilicity until the group is metabolically cleaved. |

Formulation-Based Strategies

These strategies involve co-administering the compound with other agents that temporarily alter membrane properties, rather than modifying the compound itself.

Chemical Permeation Enhancers: Certain compounds can reversibly disrupt the organization of the stratum corneum or cell membrane lipids, thereby increasing the flux of other molecules. Specific ammonium (B1175870) carbamates, for instance, have been shown to act as potent transdermal permeation enhancers. researchgate.net They are believed to penetrate intercellular lipids and decompose, leading to a disruption that facilitates drug permeation. researchgate.net

Use of Solvents: In in vitro cell-based assays, water-miscible organic solvents like dimethyl sulfoxide (B87167) (DMSO) may be used at low concentrations to temporarily increase cell permeability. researchgate.net

The table below summarizes formulation strategies and their general mechanisms of action for enhancing membrane permeability.

| Strategy | Example Agent | General Mechanism of Action | Applicability |

| Chemical Enhancer | Ammonium Carbamates (e.g., Transkarbam 12) | Reversible disruption of intercellular lipid packing in the stratum corneum. researchgate.net | Primarily for transdermal delivery. |

| Solubilizing Agent | Cyclodextrins | Encapsulation of the molecule to increase its apparent solubility and facilitate transport to the membrane surface. | Oral and parenteral formulations. |

| In Vitro Permeabilization | Dimethyl Sulfoxide (DMSO) | Alteration of membrane fluidity and pore formation at low concentrations. researchgate.net | In vitro cell culture experiments. |

These strategies represent established methods for improving the membrane permeability of organic compounds. Their specific applicability and efficacy for this compound would require dedicated experimental investigation.

Diverse Applications in Specialized Chemical and Material Sciences

Carbamates as Precursors and Intermediates in Advanced Organic Synthesis

Organic carbamates are widely recognized for their role as key intermediates and protecting groups in the synthesis of complex organic molecules. nih.gov The structure of 3-Aminophenyl ethyl(phenyl)carbamate offers two key points of functionality: the reactive primary amino group and the stable N,N-disubstituted carbamate (B1207046). The carbamate group itself is generally stable to a range of reaction conditions, making it an effective protecting group for the aniline (B41778) nitrogen. masterorganicchemistry.com

The primary amino group on the phenyl ring can undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities. For instance, it can be diazotized and subsequently converted to a wide range of substituents, or it can participate in coupling reactions to form amides, sulfonamides, or imines. These transformations would yield a series of novel compounds with the carbamate moiety intact, demonstrating its utility as a stable scaffold for further molecular elaboration.

Furthermore, the synthesis of N,N-disubstituted carbamates can be achieved through various methods, including the reaction of a secondary amine with a chloroformate or by the alcoholysis of a disubstituted urea (B33335). conicet.gov.ariupac.org The presence of both ethyl and phenyl groups on the carbamate nitrogen in this compound provides a sterically hindered and electronically distinct environment around the carbamate linkage, which can influence its reactivity and stability. This specific substitution pattern can be crucial in directing the outcome of synthetic transformations on other parts of the molecule.

Utilization in Agrochemical Research (e.g., Herbicides, Fungicides, Insecticides)

Carbamate derivatives are a well-established class of pesticides, encompassing insecticides, herbicides, and fungicides. nih.govacs.org Many commercialized fungicides contain the carbamate motif. nih.gov The mode of action for many carbamate insecticides involves the inhibition of the enzyme acetylcholinesterase in insects, leading to paralysis and death. ijsrp.org Phenyl N-methylcarbamates, for instance, have been extensively studied for their insecticidal properties. acs.org

Given this precedent, this compound could be investigated as a potential agrochemical. The presence of the aminophenyl group offers a site for modification to optimize activity and selectivity. The N,N-disubstitution with both an ethyl and a phenyl group could influence its binding to the target enzyme and its metabolic stability in insects and the environment.

A critical aspect of agrochemical research is understanding the environmental fate of these compounds. Carbamate pesticides are known to undergo various transformation pathways in the environment, including hydrolysis, photolysis, and microbial degradation. who.intresearchgate.net The stability of the carbamate bond is pH-dependent, with hydrolysis being a primary degradation route in soil and water. nih.gov

The degradation of a hypothetical agrochemical based on this compound would likely initiate with the hydrolysis of the carbamate linkage, releasing 3-aminoaniline, ethanol (B145695), and carbon dioxide. The resulting aminophenyl derivatives would then be subject to further microbial degradation. ijsrp.org Factors such as soil type, temperature, and moisture content would significantly influence the rate of degradation. who.int The presence of the N-phenyl group might affect the rate of hydrolysis compared to simpler N-alkyl carbamates.

Development of Carbamate-Based Peptide Bond Surrogates in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. researchgate.net The carbamate linkage is a widely used surrogate for the amide bond in peptide backbones. nih.govacs.org This is due to its structural similarity to the amide bond and its increased resistance to proteolytic degradation by enzymes. researchgate.net

The carbamate functionality in molecules like this compound can serve as a rigid and stable replacement for a peptide bond, helping to constrain the conformational flexibility of a peptide chain. This can lead to higher binding affinity and selectivity for a biological target. The synthesis of peptidomimetics often involves the coupling of amino acids or their derivatives, and the amino group of this compound provides a convenient point for incorporation into a peptide sequence.

Functional Materials and Supramolecular Assemblies Involving Carbamate Moieties

The ability of molecules to self-assemble into well-ordered structures is the basis of supramolecular chemistry and the development of functional materials. nih.gov The carbamate group, with its hydrogen bond donor and acceptor sites, can play a crucial role in directing these non-covalent interactions. nih.gov

The structure of this compound contains several features that could facilitate its use in supramolecular assemblies. The aromatic rings can participate in π-π stacking interactions, while the carbamate carbonyl oxygen and the amino group can act as hydrogen bond acceptors and donors, respectively. These interactions can lead to the formation of one-, two-, or three-dimensional networks, creating materials with interesting properties, such as liquid crystals or porous solids. The interplay of hydrogen bonding and other intermolecular forces in carbamate-containing molecules has been shown to be critical in the formation of co-crystals and other supramolecular structures. nih.gov The specific substitution on the carbamate nitrogen, as in this compound, can fine-tune the steric and electronic properties, thereby influencing the geometry and stability of the resulting supramolecular assembly. The development of polymers containing carbamate linkages, known as polyurethanes, is a major area of materials science. wikipedia.orgacs.org

Future Research Directions and Emerging Paradigms

Design of Novel Carbamate (B1207046) Structures with Enhanced Specificity

The future of carbamate-based therapeutics lies in the rational design of molecules with superior specificity and potency. The structure of 3-Aminophenyl ethyl(phenyl)carbamate offers multiple avenues for modification to achieve this goal. The core principle of enhancing specificity involves tailoring the molecule to fit precisely into the binding site of a target protein, maximizing desired interactions while minimizing off-target effects.

Key strategies for designing novel carbamate structures include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on both the aminophenyl ring and the N-phenyl group of the carbamate can elucidate their roles in target binding. For instance, altering the position and nature of the amino group or introducing other functional groups on the phenyl rings can drastically change the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity. nih.gov

Bioisosteric Replacement: The carbamate linkage itself, while stable, can be modified. Replacing it with bioisosteres—chemical groups with similar physical or chemical properties—can improve pharmacokinetic profiles or create novel interactions with the target. nih.gov

Conformational Restriction: Introducing cyclic elements or rigid linkers can lock the molecule into a specific conformation that is optimal for binding. This reduces the entropic penalty of binding and can significantly increase potency and selectivity. acs.org

Recent research has focused on designing carbamates as selective inhibitors for specific enzymes, such as butyrylcholinesterase (BChE), a target in Alzheimer's disease. nih.govepa.gov By combining kinetic data with molecular docking, researchers can build plausible binding models that explain how the carrier scaffold of the carbamate guides it into the enzyme's active site, a strategy that could be applied to derivatives of this compound to target a wide array of enzymes. epa.gov

Integration of Artificial Intelligence and Machine Learning in Carbamate Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. For carbamate compounds like this compound, these computational tools offer unprecedented opportunities.

Generative AI models, such as REINVENT, can design vast virtual libraries of novel carbamate structures based on a core scaffold. acs.orgnih.gov These models can be trained to optimize for multiple parameters simultaneously, including binding affinity to a specific target, synthetic accessibility, and desirable pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) properties.

Target Identification: AI algorithms can analyze biological data to identify and validate new drug targets.

Virtual Screening: ML models can rapidly screen millions of virtual compounds to predict their activity against a chosen target, prioritizing a smaller, more manageable number for synthesis and testing.

De Novo Design: Generative models create entirely new molecules, like derivatives of this compound, that are predicted to have high efficacy. nih.gov

Property Prediction: AI tools can accurately predict a compound's ADMET properties, helping to identify candidates with a higher probability of success in clinical trials and reducing late-stage failures.

A recent study demonstrated the accelerated discovery of potent carbamate inhibitors for Casitas B-lymphoma proto-oncogene-b (Cbl-b), a negative regulator of T cell activation, by combining a generative AI engine with structure-based drug design. acs.orgnih.gov This approach involved iterative rounds of in silico design, guided by physics-based affinity predictions and ML-based DMPK models, before any compounds were synthesized. nih.gov This highlights a powerful paradigm for the future discovery of novel carbamate therapeutics.

| AI/ML Application | Description | Relevance to Carbamate Discovery |

|---|---|---|

| Generative Models | Algorithms that create novel chemical structures with desired properties. | Design of new this compound derivatives with enhanced potency and selectivity. |

| Predictive ADMET Models | Machine learning models trained to predict absorption, distribution, metabolism, excretion, and toxicity. | Early-stage filtering of carbamate candidates to reduce attrition rates in clinical trials. |

| High-Throughput Screening Analysis | AI-powered analysis of large datasets from experimental screens to identify hits and patterns. | Efficiently mine screening data to find promising carbamate scaffolds and understand structure-activity relationships. |

| Automated Synthesis Planning | Algorithms that predict viable synthetic routes for a target molecule. | Develop efficient and sustainable synthesis pathways for novel carbamate compounds. |

Advancements in Sustainable and Green Synthesis of Carbamate Compounds

Traditional methods for synthesizing carbamates often rely on hazardous reagents like phosgene (B1210022) and isocyanates. psu.edu The future of chemical synthesis is focused on developing sustainable and environmentally benign "green" methodologies, a trend that is highly relevant for the production of this compound and its analogs.

A major focus of green chemistry is the use of carbon dioxide (CO2) as a renewable, non-toxic, and inexpensive C1 source for synthesizing carbamates. psu.edursc.org This approach avoids the use of phosgene and directly converts amines, alcohols, and CO2 into the desired carbamate products. psu.edu Researchers have shown that basic catalysts can effectively facilitate this transformation under mild reaction conditions. psu.edursc.org

Another sustainable approach involves using urea (B33335) as a carbonyl source, which serves as a safer alternative to phosgene. rsc.org Effective catalyst systems are being developed to produce N-substituted carbamates from amines, urea, and alcohols with high yields. rsc.org

| Parameter | Traditional Synthesis (e.g., Phosgene-based) | Green Synthesis (e.g., CO2-based) |

|---|---|---|

| Carbon Source | Phosgene, Isocyanates | Carbon Dioxide (CO2), Urea, Dialkyl Carbonates |

| Reagent Toxicity | High (toxic, corrosive) | Low (non-toxic, abundant) |

| Reaction Conditions | Often harsh | Generally milder, catalyst-dependent |

| Byproducts | Often hazardous | Often benign (e.g., water) |

| Sustainability | Low | High (utilizes waste product CO2) |

The three-component coupling of amines, CO2, and halides represents another efficient, halogen-free method for carbamate synthesis under mild conditions. nih.govorganic-chemistry.org These advancements are crucial for making the production of carbamate-based pharmaceuticals more environmentally friendly and economically viable.

Exploration of New Therapeutic Avenues and Biological Targets

While carbamates are well-known as cholinesterase inhibitors for diseases like Alzheimer's, their structural versatility makes them suitable for a much broader range of therapeutic applications. nih.gov Future research will undoubtedly focus on exploring new biological targets for compounds like this compound.

The carbamate group's ability to act as a stable surrogate for peptide bonds makes it an ideal scaffold for designing inhibitors of proteases, a class of enzymes implicated in numerous diseases, including cancer, HIV, and hepatitis C. nih.govnih.gov Furthermore, the incorporation of a carbamate moiety has been shown to increase the biological activity of various pharmacophores, opening the door to creating hybrid molecules with enhanced potency. nih.gov For example, modifying natural products like betulinic acid with carbamate derivatives has resulted in compounds with significantly improved anticancer activity. nih.gov

Emerging targets for carbamate-based drugs include:

Oncology: Carbamate-containing drugs like docetaxel (B913) are already used in cancer treatment. nih.gov New research is exploring carbamate prodrugs designed to selectively release cytotoxic agents at the tumor site, minimizing systemic toxicity. researchgate.net

Neurodegenerative Diseases (beyond Alzheimer's): Carbamates are being investigated for other neurological conditions. Cenobamate, for instance, was recently approved for treating partial-onset seizures. nih.gov

Infectious Diseases: Carbamate derivatives have been developed as potent inhibitors of viral proteases, such as those in HIV and Hepatitis C virus (HCV). nih.gov

Inflammation and Immunology: As demonstrated with Cbl-b inhibitors, carbamates can be designed to modulate the immune system, offering new therapeutic strategies for immuno-oncology and autoimmune diseases. acs.org

The structure of this compound, with its aromatic rings and hydrogen-bonding capabilities, provides a rich template for designing molecules that can interact with a diverse array of biological targets, paving the way for the next generation of carbamate-based medicines. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 3-aminophenyl ethyl(phenyl)carbamate under varying catalytic conditions?

Methodological Answer: Synthesis optimization requires systematic testing of catalysts (e.g., triethylamine, pyridine) and solvents (e.g., 1,4-dioxane, THF) under controlled temperatures (0–90°C) and reaction times (0.75–24 hours). For example, demonstrates that using pyridine in THF at 0–25°C for 0.75 hours yields high-purity products, validated via ¹H NMR and MS. A comparative table of conditions can guide reproducibility:

| Catalyst | Solvent | Temperature | Time (h) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Pyridine | THF | 0–25°C | 0.75 | >95 | |

| Triethylamine | 1,4-dioxane | 90°C | 1 | 90 |

Theoretical Link: Reaction kinetics and solvent polarity theories () should inform parameter selection.

Q. What analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

Methodological Answer: Combine spectroscopic and computational methods:

- ¹H NMR : Confirms functional groups (e.g., carbamate NH peaks at δ 5.2–5.5 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., exact mass 208.12128 Da, ).

- Computational Tools : Predict properties like pKa (12.19 ± 0.46) and boiling point (371.5°C) via software ( ).

- PSA Analysis : Polar surface area (64.35 Ų) for solubility assessment ( ).

Cross-validate results with published datasets to minimize instrumentation bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts or MS fragments) require:

- Multi-Method Validation : Pair NMR with IR or X-ray crystallography.

- Theoretical Modeling : Use density functional theory (DFT) to simulate spectra and compare with empirical data ( ).

- Error Analysis : Quantify instrument calibration errors or sample purity (e.g., notes 98% purity thresholds).

Framework : Align with ’s problem-solving cycle: Define ambiguity → Test hypotheses → Iterate methods.

Q. What factorial design strategies are suitable for studying multi-variable interactions in this compound’s reactivity?

Methodological Answer: Employ a 3² factorial design to test variables like temperature (25–90°C) and catalyst concentration (1–5 mol%):

- Response Variables : Yield, purity, reaction rate.

- Statistical Tools : ANOVA to identify significant interactions ( ).

Example Design Matrix :

| Run | Temp (°C) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| 1 | 25 | 1 | 72 |

| 2 | 90 | 5 | 95 |

Theoretical Basis : Link to process control frameworks in chemical engineering ().

Q. How can mechanistic studies elucidate the role of this compound in nucleophilic reactions?

Methodological Answer:

- Isotopic Labeling : Track ¹⁵N or ¹³C in carbamate groups to identify bond-breaking steps.

- Kinetic Isotope Effects (KIE) : Compare rates of protiated/deuterated substrates.

- Computational Studies : Map energy profiles of transition states using Gaussian or ORCA ().

Theoretical Integration : Ground findings in carbamate reactivity theories ().

Q. What strategies mitigate instability of this compound under ambient storage conditions?

Methodological Answer:

- Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH for 6 months).

- Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (N₂).

- Analytical Monitoring : Use HPLC to quantify degradation products ( ).

Data Interpretation : Apply Arrhenius kinetics to predict shelf-life ( ).

Key Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.